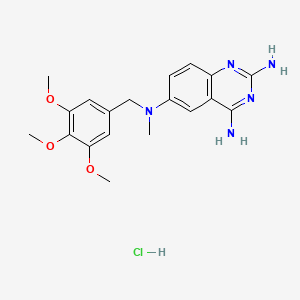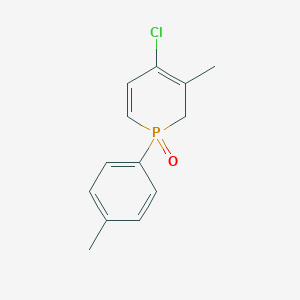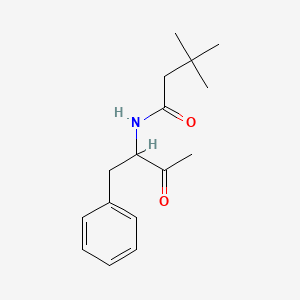![molecular formula C15H22N4O4 B12520487 3,5-Bis[(3-aminopropanoylamino)methyl]benzoic acid CAS No. 819883-47-1](/img/structure/B12520487.png)
3,5-Bis[(3-aminopropanoylamino)methyl]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Bis[(3-aminopropanoylamino)methyl]benzoic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes two aminopropanoylamino groups attached to a benzoic acid core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis[(3-aminopropanoylamino)methyl]benzoic acid typically involves multiple steps. One common method includes the reaction of 3,5-diformylbenzoic acid with 3-aminopropanoic acid under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The product is then purified using techniques such as crystallization, filtration, and chromatography to achieve the desired quality.
Analyse Des Réactions Chimiques
Types of Reactions
3,5-Bis[(3-aminopropanoylamino)methyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The aminopropanoylamino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Applications De Recherche Scientifique
3,5-Bis[(3-aminopropanoylamino)methyl]benzoic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and coordination polymers.
Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer.
Industry: It is used in the development of advanced materials with unique properties, such as optoelectronic devices and sensors
Mécanisme D'action
The mechanism of action of 3,5-Bis[(3-aminopropanoylamino)methyl]benzoic acid involves its interaction with specific molecular targets and pathways. The aminopropanoylamino groups can form hydrogen bonds and other interactions with biological molecules, influencing their function. This can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Bis(aminomethyl)benzoic acid: This compound has similar structural features but lacks the aminopropanoylamino groups.
3,5-Bis(3,4-dicarboxyphenoxy)benzoic acid: Another related compound with different functional groups attached to the benzoic acid core
Uniqueness
3,5-Bis[(3-aminopropanoylamino)methyl]benzoic acid is unique due to its specific functional groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
819883-47-1 |
|---|---|
Formule moléculaire |
C15H22N4O4 |
Poids moléculaire |
322.36 g/mol |
Nom IUPAC |
3,5-bis[(3-aminopropanoylamino)methyl]benzoic acid |
InChI |
InChI=1S/C15H22N4O4/c16-3-1-13(20)18-8-10-5-11(7-12(6-10)15(22)23)9-19-14(21)2-4-17/h5-7H,1-4,8-9,16-17H2,(H,18,20)(H,19,21)(H,22,23) |
Clé InChI |
QXPIXBFQIQKADZ-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C=C1CNC(=O)CCN)C(=O)O)CNC(=O)CCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


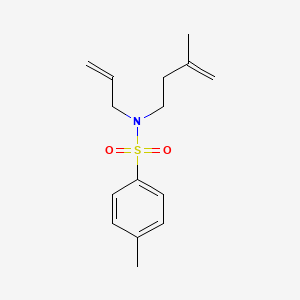


![Ethyl {[(2S)-2-hydroxycyclohexyl]sulfanyl}acetate](/img/structure/B12520425.png)
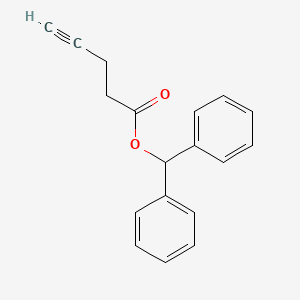
![4-(4-Fluorophenyl)-2-methyl-6-{[6-(piperidin-1-YL)hexyl]oxy}pyrimidine](/img/structure/B12520430.png)
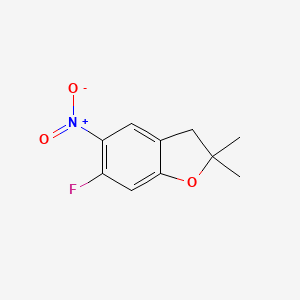
![2-Propanone, 1-[(2S,4R,5R)-2-ethyl-5-methyl-1,3-dioxan-4-yl]-](/img/structure/B12520433.png)
![4-(2-Chloroethoxy)-4'-[(2-chloroethyl)sulfanyl]-1,1'-biphenyl](/img/structure/B12520438.png)
![tert-butyl N-[1-(3-hydroxypropyl)cyclopropyl]carbamate](/img/structure/B12520445.png)
